molecular formula C12H20N2 B15060960 3-N-(2-phenylethyl)butane-1,3-diamine

3-N-(2-phenylethyl)butane-1,3-diamine

Cat. No.: B15060960
M. Wt: 192.30 g/mol
InChI Key: MOISNRLATWGSBX-UHFFFAOYSA-N
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Description

3-N-(2-phenylethyl)butane-1,3-diamine is an organic compound that belongs to the class of 1,3-diamines These compounds are characterized by the presence of two amino groups attached to the first and third carbon atoms of a butane chain The phenylethyl group attached to the nitrogen atom adds to the complexity and potential functionality of the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-N-(2-phenylethyl)butane-1,3-diamine can be achieved through several methods. One common approach involves the reaction of 1,3-dibromobutane with 2-phenylethylamine in the presence of a base such as sodium hydroxide. The reaction typically proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by the amino groups from the 2-phenylethylamine.

Another method involves the reductive amination of 3-oxo-1-phenylbutane with 2-phenylethylamine in the presence of a reducing agent such as sodium cyanoborohydride. This method provides a more direct route to the desired diamine by forming the carbon-nitrogen bonds in a single step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-N-(2-phenylethyl)butane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

3-N-(2-phenylethyl)butane-1,3-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-N-(2-phenylethyl)butane-1,3-diamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The phenylethyl group can enhance binding affinity and selectivity towards certain molecular targets, while the diamine moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diaminopropane: A simpler diamine with a shorter carbon chain.

    1,3-Diaminobutane: Similar structure but lacks the phenylethyl group.

    2-Phenylethylamine: Contains the phenylethyl group but lacks the additional amino group.

Uniqueness

3-N-(2-phenylethyl)butane-1,3-diamine is unique due to the presence of both the phenylethyl group and the 1,3-diamine structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. The phenylethyl group can enhance lipophilicity and membrane permeability, while the diamine structure provides multiple sites for chemical modification and interaction with other molecules.

Properties

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

3-N-(2-phenylethyl)butane-1,3-diamine

InChI

InChI=1S/C12H20N2/c1-11(7-9-13)14-10-8-12-5-3-2-4-6-12/h2-6,11,14H,7-10,13H2,1H3

InChI Key

MOISNRLATWGSBX-UHFFFAOYSA-N

Canonical SMILES

CC(CCN)NCCC1=CC=CC=C1

Origin of Product

United States

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